molecular formula C9H7N3O3 B2994911 4-Amino-2-(furan-3-yl)pyrimidine-5-carboxylic acid CAS No. 1593002-54-0

4-Amino-2-(furan-3-yl)pyrimidine-5-carboxylic acid

Cat. No.: B2994911
CAS No.: 1593002-54-0
M. Wt: 205.173
InChI Key: NBRBLRGRUICSNI-UHFFFAOYSA-N
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Description

4-Amino-2-(furan-3-yl)pyrimidine-5-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with an amino group at the 4-position, a furan ring at the 2-position, and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(furan-3-yl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a furan derivative and a suitable aminopyrimidine precursor, the reaction can be carried out in the presence of catalysts and solvents to facilitate the formation of the desired compound.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of laboratory-scale syntheses, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-(furan-3-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like thionyl chloride for esterification or amide formation.

Major Products:

    Oxidation: Furan derivatives with additional oxygen functionalities.

    Reduction: Amines and related derivatives.

    Substitution: Esters and amides of the original compound.

Scientific Research Applications

4-Amino-2-(furan-3-yl)pyrimidine-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-2-(furan-3-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-Amino-4-(furan-3-yl)pyrimidine-5-carboxylic acid
  • 4-Amino-2-(thiophen-3-yl)pyrimidine-5-carboxylic acid
  • 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylic acid

Uniqueness: 4-Amino-2-(furan-3-yl)pyrimidine-5-carboxylic acid is unique due to the presence of both a furan ring and a carboxylic acid group, which confer distinct chemical and biological properties. Its structural features allow for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-amino-2-(furan-3-yl)pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c10-7-6(9(13)14)3-11-8(12-7)5-1-2-15-4-5/h1-4H,(H,13,14)(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRBLRGRUICSNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=NC=C(C(=N2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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